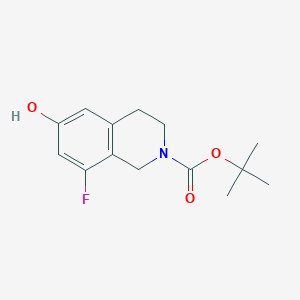

![molecular formula C18H15NO3 B2723894 (4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione CAS No. 69139-23-7](/img/structure/B2723894.png)

(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione, also known as 4E-DBD, is a synthetic molecule belonging to the isochromene family of compounds. It is an important compound in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. 4E-DBD has been studied extensively in recent years, and it has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has developed convenient methods for synthesizing derivatives of isochromene, an important framework of natural products. For instance, a study by Mondal et al. (2003) describes the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide using a dual role Pd(II) catalyst, highlighting the easy formation of cyclic alkenyl ether structures (Mondal et al., 2003).

Antimicrobial Activity

Compounds with structures similar to "(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione" have been evaluated for their antimicrobial properties. For example, Ghorab et al. (2017) synthesized derivatives displaying significant antimicrobial activity against a range of bacteria and fungi, with certain compounds outperforming reference drugs (Ghorab et al., 2017).

Photophysical Properties

Lei et al. (2016) investigated D-π-A 1,4-dihydropyridine derivatives, including those with aggregation-induced emission characteristics, for their stimulus-responsive fluorescent properties in solid state. Such compounds, containing a 4-(dimethylamino)styryl group, exhibit reversible piezochromism and solvent-induced emission changes, offering potential applications in cell imaging and as sensors (Lei et al., 2016).

Crystal Structures

Jiang and Zeng (2016) synthesized oxaspirocyclic compounds related to isochromene and determined their structures via X-ray crystallography, revealing interactions that could influence their chemical reactivity and potential applications (Jiang & Zeng, 2016).

Electroluminescent Properties

Dobrikov et al. (2011) synthesized low-molecular weight compounds with potential application in organic light-emitting devices (OLEDs), demonstrating the importance of structural modifications in achieving desired photophysical properties (Dobrikov et al., 2011).

Eigenschaften

IUPAC Name |

(4E)-4-[[4-(dimethylamino)phenyl]methylidene]isochromene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-19(2)13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)17(20)22-18(16)21/h3-11H,1-2H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAISOHSJGIBKRC-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C(=O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(4-(dimethylamino)benzylidene)isochroman-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid](/img/structure/B2723814.png)

![(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2723816.png)

![methyl (2S,4R)-1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2723818.png)

![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)

![(R)-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester](/img/structure/B2723834.png)